Dibromoacetic anhydride
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Overview
Description
Dibromoacetic anhydride is a chemical compound with the molecular formula C4H2Br2O3. It is an anhydride derivative of dibromoacetic acid and is known for its reactivity and utility in various chemical processes. This compound is of interest in both academic research and industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
Dibromoacetic anhydride can be synthesized through the reaction of dibromoacetic acid with acetic anhydride. The reaction typically involves heating the mixture to facilitate the formation of the anhydride. Another method involves the use of thionyl chloride to convert dibromoacetic acid into its corresponding acyl chloride, which then reacts with a carboxylate anion to form the anhydride .
Industrial Production Methods
Industrial production of this compound often involves the use of large-scale reactors where dibromoacetic acid is treated with acetic anhydride under controlled temperatures and pressures. The process is optimized to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Dibromoacetic anhydride undergoes several types of chemical reactions, including:
Nucleophilic Acyl Substitution: Reacts with nucleophiles such as water, alcohols, and amines to form dibromoacetic acid, esters, and amides, respectively.
Hydrolysis: Reacts with water to form dibromoacetic acid.
Reduction: Can be reduced to primary alcohols using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Water: For hydrolysis reactions.
Alcohols: For esterification reactions.
Amines: For amide formation.
Lithium Aluminum Hydride: For reduction reactions.
Major Products Formed
Dibromoacetic Acid: Formed through hydrolysis.
Esters: Formed through reaction with alcohols.
Amides: Formed through reaction with amines.
Primary Alcohols: Formed through reduction.
Scientific Research Applications
Dibromoacetic anhydride has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the preparation of various dibromoacetyl derivatives.
Medicine: Investigated for its potential use in pharmaceutical synthesis and drug development.
Industry: Utilized in the production of specialty chemicals and intermediates for various industrial processes.
Mechanism of Action
The mechanism of action of dibromoacetic anhydride involves nucleophilic acyl substitution reactions. The compound’s carbonyl carbon is highly electrophilic, making it susceptible to attack by nucleophiles. This leads to the formation of a tetrahedral intermediate, which then collapses to release the leaving group and form the final product .
Comparison with Similar Compounds
Similar Compounds
Acetic Anhydride: Similar in structure but lacks the bromine atoms.
Bromoacetic Acid: The parent acid of dibromoacetic anhydride.
Chloroacetic Anhydride: Similar in structure but contains chlorine atoms instead of bromine.
Uniqueness
This compound is unique due to the presence of two bromine atoms, which impart distinct reactivity and properties compared to other anhydrides. This makes it particularly useful in specific synthetic applications where bromine functionality is desired .
Properties
CAS No. |
105822-47-7 |
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Molecular Formula |
C4H2Br4O3 |
Molecular Weight |
417.67 g/mol |
IUPAC Name |
(2,2-dibromoacetyl) 2,2-dibromoacetate |
InChI |
InChI=1S/C4H2Br4O3/c5-1(6)3(9)11-4(10)2(7)8/h1-2H |
InChI Key |
VGCSPGQZLMQTHC-UHFFFAOYSA-N |
Canonical SMILES |
C(C(=O)OC(=O)C(Br)Br)(Br)Br |
Origin of Product |
United States |
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